tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate
Description
Properties
Molecular Formula |
C16H29N3O3 |
|---|---|
Molecular Weight |
311.42 g/mol |
IUPAC Name |
tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-13-6-9-19(10-7-13)14(20)12-5-4-8-17-11-12/h12-13,17H,4-11H2,1-3H3,(H,18,21) |
InChI Key |
MVONCMXBKQOXNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamate. One common method involves the use of tert-butyl carbamate and a piperidine derivative in the presence of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and bases like sodium hydroxide (NaOH) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key structural analogs of Compound A differ in substituents on the piperidine ring, particularly at the 1-position and the carbamate-protected amine. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Compound A and Analogs
Key Observations:
Substituent Diversity :
- The 1-position substituent varies from acetyl (simpler) to heteroaromatic groups (e.g., pyridazine, pyrimidine), which enhance target binding through π-π interactions or hydrogen bonding.
- Compound A ’s piperidin-3-yl carbonyl group introduces a secondary amine upon deprotection, useful for further functionalization .
Molecular Weight and Solubility: Analogs with aromatic substituents (e.g., phenoxypyrimidine in ) exhibit higher molecular weights (>400 Da) and reduced aqueous solubility, impacting pharmacokinetics. Compound A (309.41 Da) balances lipophilicity and solubility, making it favorable for blood-brain barrier penetration in CNS-targeting drugs.
Notable Methods:
- Boc Deprotection : A critical step in many analogs (e.g., ) uses HCl/MeOH or TFA to expose the free amine for subsequent reactions.
- Heterocyclic Introductions : Pyridazine and pyrimidine moieties () are incorporated via nucleophilic substitution or coupling reactions, requiring precise temperature control (e.g., 100°C in DMSO ).
Insights:
Biological Activity
tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H29N3O3 |
| Molecular Weight | 311.42 g/mol |
| IUPAC Name | tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate |
| InChI Key | MVONCMXBKQOXNX-UHFFFAOYSA-N |
This structure features a carbamate group and two piperidine rings , which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl carbamate. A common method employs cesium carbonate in 1,4-dioxane as a solvent, ensuring high yield and purity through controlled conditions and purification techniques like chromatography.
Biological Activity
Research into the biological activity of this compound indicates several potential therapeutic applications:
The compound's mechanism involves interaction with specific enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory responses and potential neuroprotective effects .
2. Pharmacological Studies
Recent studies have evaluated its effects in vitro, particularly focusing on its role as an inhibitor of the NLRP3 inflammasome, which is crucial in inflammatory processes. In differentiated THP-1 cells, this compound demonstrated significant inhibition of IL-1β release and pyroptosis, suggesting its potential as an anti-inflammatory agent .
Case Studies
Several case studies have highlighted the compound's promising applications:
Case Study 1: NLRP3 Inflammasome Inhibition
A study reported that the compound effectively reduced ATPase activity in human recombinant NLRP3, showcasing its ability to prevent inflammatory cell death. The results indicated a concentration-dependent inhibition of IL-1β release in response to LPS/ATP stimulation in macrophages .
Case Study 2: Neuroprotective Potential
Another investigation suggested that derivatives of this compound might interact with neurotransmitter systems, potentially offering neuroprotective benefits in models of neurodegeneration. The modulation of dopamine and serotonin pathways was noted, indicating its broader implications in treating neurological disorders .
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| Compound A | NLRP3 inflammasome inhibition | Anti-inflammatory |
| Compound B | Neurotransmitter modulation | Neuroprotective |
| tert-butyl N-{1-[...]} | Enzyme receptor modulation | Potential anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
